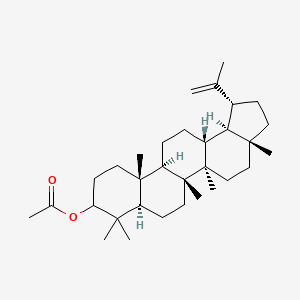

Lupeol acetate

Descripción general

Descripción

El acetato de lupeol es un éster triterpenoide pentacíclico de origen natural derivado del lupeol. Se encuentra en diversas plantas, entre ellas el mango, la Acacia visco y la Abronia villosa. El acetato de lupeol es conocido por sus propiedades farmacológicas, que incluyen actividades antiinflamatorias, anticancerígenas y antimicrobianas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El acetato de lupeol se puede sintetizar mediante la esterificación del lupeol con ácido acético o anhídrido acético. La reacción típicamente involucra la disolución del lupeol en un solvente como el tetrahidrofurano, seguido de la adición de ácido acético o anhídrido acético y un catalizador como la N-metilmorfolina. La mezcla de reacción se agita bajo atmósfera de nitrógeno .

Métodos de Producción Industrial: La producción industrial de acetato de lupeol implica la extracción de lupeol de fuentes vegetales, seguida de su esterificación. El proceso de extracción incluye extracción con solventes, purificación y cristalización. El proceso de esterificación es similar al método de laboratorio pero a escala industrial .

Tipos de Reacciones:

Oxidación: El acetato de lupeol puede sufrir reacciones de oxidación, lo que lleva a la formación de diversos derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el acetato de lupeol de nuevo en lupeol.

Sustitución: El acetato de lupeol puede participar en reacciones de sustitución, en las que el grupo acetato es reemplazado por otros grupos funcionales.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se pueden utilizar agentes reductores como el hidruro de aluminio y litio.

Sustitución: Reactivos como el hidróxido de sodio u otras bases pueden facilitar las reacciones de sustitución.

Productos Principales Formados:

Oxidación: Derivados oxidados del acetato de lupeol.

Reducción: Lupeol.

Sustitución: Varios derivados sustituidos dependiendo de los reactivos utilizados

Aplicaciones Científicas De Investigación

Lupeol acetate, an ester derivative of lupeol, has garnered attention for its diverse pharmacological applications, including antifungal, anti-inflammatory, and potential anticancer properties . This article aims to provide a detailed overview of these applications, supported by research findings from verified sources.

Scientific Research Applications

Antifungal Activity:

this compound has demonstrated significant antifungal activity against Macrophomina phaseolina, a fungal pathogen. In a study comparing this compound with other compounds, this compound reduced fungal biomass by 79–81%, which is very close to the reduction achieved by the fungicide mancozeb (83–84%) .

Anti-inflammatory Properties:

Lupeol, the parent compound of this compound, has been extensively studied for its anti-inflammatory effects. In animal models, lupeol has shown potential in alleviating inflammation by reducing neutrophil infiltration and prostaglandin E2 production . While the search results do not specify the anti-inflammatory properties of this compound specifically, the anti-inflammatory properties of lupeol suggest a similar potential for this compound.

Antioxidant Activity:

Lupeol exhibits antioxidant properties, increasing the production of Superoxide Dismutase 2 (SOD-2) and Heme Oxygenase-1 (HO-1) in a hyperglycemic rat model . Lupeol also demonstrates strong ABTS scavenging activity and inhibits lipid peroxidation in the human body . Lupeol pretreatment has been shown to increase catalase activity, suggesting a mechanism for reducing lipid peroxidation .

Potential anticancer applications

Lupeol has been identified as a multi-target agent with anti-inflammatory potential, targeting key molecular pathways such as nuclear factor kappa B (NFκB), cFLIP, Fas, Kras, phosphatidylinositol-3-kinase (PI3K)/Akt and Wnt/β-catenin in various cells . It has been reported to possess beneficial effects as a therapeutic and preventive agent for a range of disorders and exhibits no toxicity to normal cells and tissues at its effective therapeutic doses .

Applications in Skincare:

Lupeol and its derivatives, including this compound, have potential as active ingredients in innovative skincare products. They can stimulate wound healing and prevent the harmful effects of environmental conditions . Studies have explored the antioxidant activity of lupeol esters using DPPH, ABTS, and FRAP methods, indicating their capability to prevent protein damage caused by reactive oxygen species .

Activity Against Chagas Disease:

this compound has been identified as a candidate for designing new drugs against Chagas disease .

Mecanismo De Acción

El acetato de lupeol ejerce sus efectos a través de múltiples dianas y vías moleculares:

Antiinflamatorio: Inhibe la producción de citocinas proinflamatorias como el factor de necrosis tumoral alfa y la interleucina-1 beta.

Antimicrobiano: Disruptor de las membranas celulares microbianas e inhibidor del crecimiento de patógenos.

Compuestos Similares:

Lupeol: El compuesto padre del acetato de lupeol, conocido por sus propiedades farmacológicas similares pero con menor biodisponibilidad.

Propionato de lupeol: Otro derivado éster con mayor biodisponibilidad y actividades biológicas similares.

Isonicotinato de lupeol: Presenta una mejor actividad antihiperglucémica y antidislipidémica en comparación con el acetato de lupeol

Singularidad: El acetato de lupeol destaca por su mayor biodisponibilidad y sus potentes actividades antiinflamatorias y anticancerígenas. Su capacidad para estimular la proliferación de células de la piel humana lo hace particularmente valioso en aplicaciones dermatológicas .

Comparación Con Compuestos Similares

Lupeol: The parent compound of lupeol acetate, known for its similar pharmacological properties but with lower bioavailability.

Lupeol propionate: Another ester derivative with enhanced bioavailability and similar biological activities.

Lupeol isonicotinate: Exhibits better anti-hyperglycemic and anti-dyslipidemic activity compared to this compound

Uniqueness: this compound stands out due to its improved bioavailability and potent anti-inflammatory and anticancer activities. Its ability to stimulate human skin cell proliferation makes it particularly valuable in dermatological applications .

Propiedades

Número CAS |

1617-68-1 |

|---|---|

Fórmula molecular |

C32H52O2 |

Peso molecular |

468.8 g/mol |

Nombre IUPAC |

[(3aR,5aR,5bR,11aR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] acetate |

InChI |

InChI=1S/C32H52O2/c1-20(2)22-12-15-29(6)18-19-31(8)23(27(22)29)10-11-25-30(7)16-14-26(34-21(3)33)28(4,5)24(30)13-17-32(25,31)9/h22-27H,1,10-19H2,2-9H3/t22?,23?,24?,25?,26?,27?,29-,30+,31-,32-/m1/s1 |

Clave InChI |

ODSSDTBFHAYYMD-OVDGRWLFSA-N |

SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C |

SMILES isomérico |

CC(=C)C1CC[C@]2(C1C3CCC4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C)C)C |

SMILES canónico |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C |

Apariencia |

Solid powder |

Key on ui other cas no. |

1617-68-1 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3-acetyllupeol 3-acetyllupeol, (3alpha)-isome |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does lupeol acetate exert its anti-inflammatory effects?

A: Research suggests this compound may exert its anti-inflammatory effects through multiple pathways. One study demonstrated that this compound effectively inhibits nitric oxide (NO) production, inducible nitric oxide synthase (iNOS) expression, and cyclooxygenase-2 (COX-2) expression in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. Another study found that this compound, along with other triterpenes from shea fat, significantly reduced TPA-induced inflammation in mice.

Q2: What are the downstream effects of this compound on male fertility?

A: Studies in male albino rats indicate that this compound can significantly reduce testicular sperm count, epididymal sperm count, and sperm motility. This reduction in fertility is attributed to the arrest of spermatogenesis at various stages, with a decline in the production of primary spermatocytes, secondary spermatocytes, and step-19 spermatids. Additionally, this compound treatment caused a reduction in the size of seminiferous tubules and a depletion in Sertoli cell count and cross-sectional surface area.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C32H52O2, and its molecular weight is 468.77 g/mol.

Q4: What spectroscopic data is available for this compound?

A4: Various spectroscopic techniques have been employed to characterize this compound. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR, 13C-NMR, DEPT, COSY, HSQC, HMBC

- Infrared (IR) Spectroscopy: FTIR

- Mass Spectrometry (MS): GC-MS, ESI-MS, FAB-MS

- Ultraviolet-visible (UV) Spectroscopy:

Q5: Have any computational studies been conducted on this compound?

A: Yes, molecular docking studies have been performed to assess the potential of this compound as a cysteine synthase (TcCS) inhibitor in Trypanosoma cruzi. Molecular dynamics simulations were also used to evaluate the stability of the TcCS–this compound complex.

Q6: What insights did these computational studies provide?

A: Docking analyses suggested this compound could potentially interact with the active site of TcCS, while molecular dynamics simulations indicated the stability of this interaction over time. These findings highlight the potential of this compound as a lead compound for developing new drugs for Chagas disease.

Q7: What in vitro models have been used to study the activity of this compound?

A: Several in vitro models have been employed, including: - Antimicrobial activity: Trichomonas vaginalis strains , Macrophomina phaseolina , Trypanosoma cruzi - Anticancer activity: MCF-7 breast cancer cells - Anti-inflammatory activity: LPS-stimulated RAW 264.7 cells

Q8: Which animal models have been used to evaluate the efficacy of this compound?

A8: In vivo studies have been conducted using various animal models, including:

- Anti-inflammatory activity: Mice (TPA-induced ear edema, carrageenan-induced paw edema) , rats (CFA-induced arthritis, carrageenan-induced paw edema)

- Antinociceptive activity: Mice (acetic acid-induced writhing, formalin-induced licking)

- Antiarthritic activity: CFA-induced arthritic rats

- Antifertility activity: Male albino rats

- Hepatoprotective activity: Carbon tetrachloride (CCl4)-induced liver damage in rats

Q9: Are there any clinical trials investigating this compound?

A9: Based on the provided research, there is no mention of clinical trials involving this compound.

Q10: Which analytical techniques are commonly used for the characterization and quantification of this compound?

A10: The identification and quantification of this compound typically involve a combination of techniques, including:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.